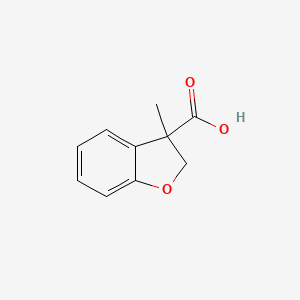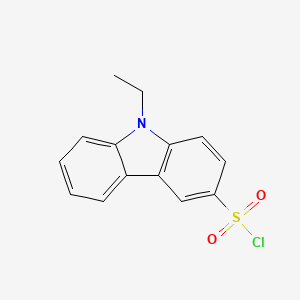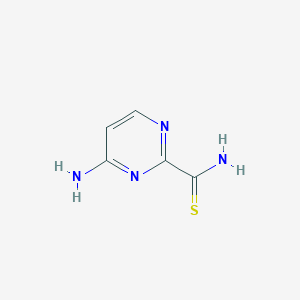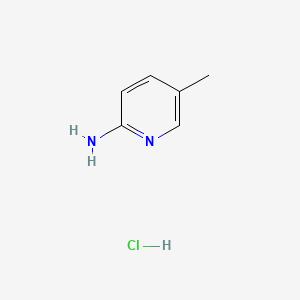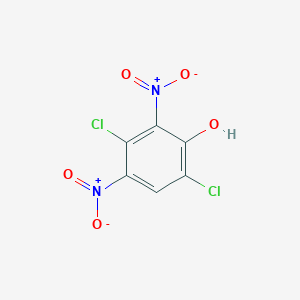
3,6-Dichloro-2,4-dinitrophenol
描述
3,6-Dichloro-2,4-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5. It is a chlorinated nitrophenol derivative, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2,4-dinitrophenol typically involves the chlorination and nitration of phenol derivatives. One common method includes the chlorination of 2,4-dinitrophenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 3 and 6 positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination and nitration steps are optimized to minimize by-products and ensure efficient production .
化学反应分析
Types of Reactions: 3,6-Dichloro-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
科学研究应用
3,6-Dichloro-2,4-dinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pesticides, and other organic compounds.
Biology: Studied for its effects on microbial degradation and its potential use in bioremediation.
Medicine: Investigated for its potential neuroprotective effects and its role in oxidative stress studies.
Industry: Utilized in the production of herbicides and other agrochemicals
作用机制
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation, leading to increased metabolic rates and energy expenditure. This mechanism is similar to that of other nitrophenols, where the compound disrupts the proton gradient across mitochondrial membranes, leading to increased heat production and metabolic activity .
相似化合物的比较
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
2,6-Dichloro-4-nitrophenol: Used in the synthesis of dyes and pesticides.
2-Chloro-4-nitrophenol: Commonly found as an environmental pollutant and studied for its degradation pathways .
Uniqueness: 3,6-Dichloro-2,4-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual chlorination and nitration make it a valuable intermediate in various chemical syntheses and industrial applications .
属性
IUPAC Name |
3,6-dichloro-2,4-dinitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUSLWJWJCKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


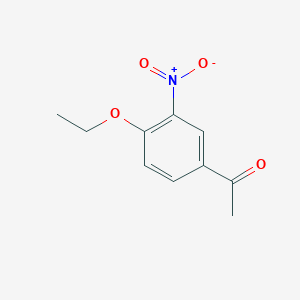

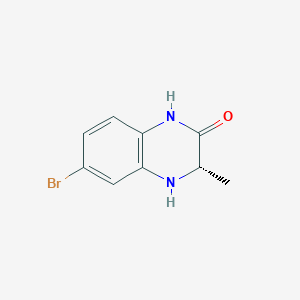

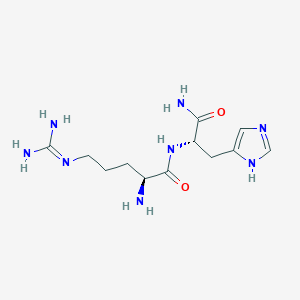
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)


